

Application Note: LC-MS/MS Analysis of 6-Hydroxychlorzoxazone in Urine

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Compound of Interest

Compound Name: 6-Hydroxychlorzoxazone

Cat. No.: B195315

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Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Hydroxychlorzoxazone is the primary metabolite of chlorzoxazone, a centrally acting muscle relaxant. The formation of **6-hydroxychlorzoxazone** is catalyzed by the cytochrome P450 2E1 (CYP2E1) enzyme.^{[1][2]} Consequently, the ratio of **6-hydroxychlorzoxazone** to chlorzoxazone in biological fluids is frequently used as a probe to determine CYP2E1 activity in clinical and research settings.^[1] This application note provides a detailed protocol for the sensitive and reproducible quantification of **6-hydroxychlorzoxazone** in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

A sensitive and reproducible method is described for the determination of **6-hydroxychlorzoxazone** in human urine. The following protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation

Urine samples require enzymatic hydrolysis to cleave glucuronide conjugates prior to extraction.

- Enzymatic Hydrolysis:

- To 200 µL of urine sample in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., 250 ng/mL of a suitable deuterated analog or a structurally similar compound like 2-benzoxazolinone).[3]
- Add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0).
- Add 10 µL of β-glucuronidase from *P. vulgare* (\geq 85,000 units/mL).[4]
- Vortex the mixture gently.
- Incubate the sample at 50-60°C for 1 hour to ensure complete hydrolysis.[4]
- After incubation, quench the reaction by adding 200 µL of 4% phosphoric acid.[4]
- Solid-Phase Extraction (SPE):
 - The pre-treated sample can be cleaned up using a mixed-mode solid-phase extraction (SPE) plate (e.g., Oasis MCX).[4]
 - Load the entire quenched sample onto the SPE plate.
 - Wash the plate with 200 µL of 0.02 N HCl, followed by 200 µL of 20% methanol.[4]
 - Dry the plate under high vacuum for approximately 30 seconds.[4]
 - Elute the analyte with two aliquots of 25 µL of 60:40 acetonitrile:methanol containing 5% strong ammonia solution.[4]
 - Dilute the eluted sample with 100 µL of a sample diluent (e.g., 2% acetonitrile:1% formic acid in water) prior to injection.[4]

LC-MS/MS Conditions

- Liquid Chromatography:
 - Column: A C18 column is commonly used for separation (e.g., Thermo C18, 4.6 mm x 150 mm, 5 µm).[5]
 - Mobile Phase A: 0.1% Formic acid in water.[6]

- Mobile Phase B: 0.1% Formic acid in methanol.[6]
- Flow Rate: 0.6 mL/min.[6]
- Injection Volume: 2 μ L.[6]
- Column Temperature: 40°C.[5]
- A gradient elution is typically employed to achieve optimal separation.
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI), with studies showing detection in both positive and negative modes. Protonated **6-hydroxychlorzoxazone** can be detected in positive ESI.[7]
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - Precursor Ion (Q1): m/z 186 (for protonated **6-hydroxychlorzoxazone**).[5][7]
 - Product Ions (Q3): Common fragment ions for protonated **6-hydroxychlorzoxazone** include m/z 130 and 115. The m/z 186 \rightarrow 130 transition has been shown to be specific in biological matrices.[7]
 - Specific ion source parameters such as spray voltage, capillary voltage, and temperature should be optimized for the instrument in use.

Data Presentation

The following tables summarize quantitative data from various studies on the analysis of **6-hydroxychlorzoxazone**. Note that some of these values were obtained from plasma analysis but provide a good reference for expected performance.

Table 1: Linearity and Sensitivity

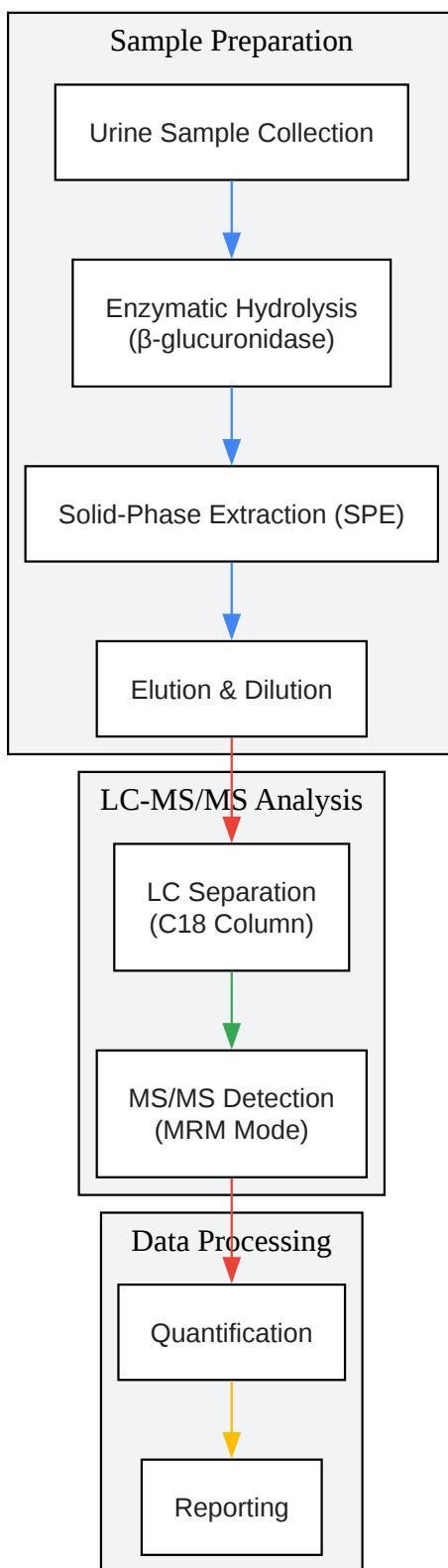
Matrix	Linearity Range	Correlation Coefficient (r)	Limit of Detection (LOD)	Limit of Quantitation (LOQ)	Citation
Plasma	10 - 3,000 µg/L	≥0.9998	2.0 µg/L	-	[5]
Plasma	0.5 - 20 µg/mL	>0.999	0.1 µg/mL	0.5 µg/mL	[8]
Plasma	20 - 1000 ng/mL	-	-	5 ng/mL	[9]
Microsomes	25 - 2000 ng/mL	-	0.05 ng/mL	-	[3]
Urine	4 - 400 µg/mL	-	-	-	[1]
Plasma	0.05 - 40 µM	>0.98	-	0.05 µM	[7]

Table 2: Precision and Accuracy

Matrix	Concentration	Intra-day RSD (%)	Inter-day RSD (%)	Recovery (%)	Citation
Plasma	-	<15%	<15%	90% - 110%	[5]
Plasma/Urine	-	≤5.1%	≤8.2%	-	[1]
Plasma	-	<9%	<9%	65% - 97%	[9]
Microsomes	Low, Medium, High	<20.0%	<20.0%	-	[3]
Plasma	-	≤6%	≤6%	>94%	[8]

Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS/MS analysis of **6-hydroxychlorzoxazone** in urine.



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Caption: Workflow for LC-MS/MS analysis of **6-hydroxychlorzoxazone** in urine.

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